tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate
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Overview
Description
tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an oxane ring, and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate include:
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate[3][3]
Uniqueness
What sets tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry[3][3].
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-12,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUOCKPFGNAQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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